molecular formula C10H16ClN3O B1479200 3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine CAS No. 1861231-17-5

3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine

Cat. No.: B1479200
CAS No.: 1861231-17-5
M. Wt: 229.71 g/mol
InChI Key: AMWRLDRELYURLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-N-(3-propan-2-yloxypropyl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-8(2)15-7-3-4-13-10-9(11)12-5-6-14-10/h5-6,8H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWRLDRELYURLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine is a nitrogen-containing organic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazine family, which is known for various pharmacological properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound can be represented as:

C11H15ClN2OC_{11}H_{15}ClN_{2}O

This compound features a pyrazine ring substituted with a chloro group and an isopropoxypropyl side chain. Its unique structure contributes to its biological efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. Specifically, it has been noted for its effectiveness against cancers where RET kinase activity plays a crucial role .

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspases, which are critical in the apoptotic pathway .

Case Studies

  • Study on RET Kinase Inhibition : A study demonstrated that this compound effectively inhibits RET kinase, a protein implicated in several cancers. The compound was shown to reduce cell viability in RET-dependent cancer cell lines significantly .
  • Apoptosis Induction : Another investigation revealed that treatment with this compound resulted in increased levels of hydrogen peroxide and subsequent mitochondrial membrane potential disruption, confirming its role in apoptosis induction .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
Apoptosis InductionIncreased ROS and mitochondrial dysfunction
RET Kinase InhibitionSignificant reduction in cell viability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine
Reactant of Route 2
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3-chloro-N-(3-isopropoxypropyl)pyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.